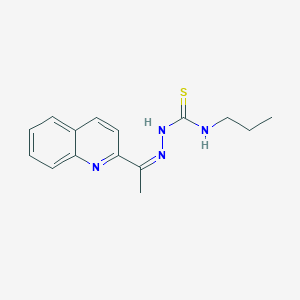

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Description

Chemical Background and Nomenclature

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide belongs to the thiosemicarbazone class, characterized by a hydrazinecarbothioamide backbone conjugated with a quinoline heterocycle and a propyl substituent. The systematic IUPAC name reflects its structural complexity: the quinolin-2-yl group forms an ethylidene linkage to the hydrazinecarbothioamide moiety, while the propyl chain extends from the thiourea nitrogen. Thiosemicarbazones are renowned for their metal-chelating properties and bioactivity, with quinoline hybrids gaining prominence due to their enhanced pharmacological potential.

Structural Features and Functional Group Analysis

The compound’s architecture integrates three critical domains:

- Quinoline moiety : A bicyclic aromatic system with a nitrogen atom at position 2, enabling π-π stacking and intercalation with biological targets.

- Hydrazinecarbothioamide core : Features a thioamide (C=S) and imine (C=N) group, pivotal for metal coordination and hydrogen bonding.

- Propyl substituent : A three-carbon alkyl chain enhancing lipophilicity and influencing molecular packing in solid-state structures.

Spectroscopic characterization via ¹H/¹³C NMR and FTIR confirms the presence of key functional groups, such as the thioamide stretch (~1250 cm⁻¹) and imine vibration (~1600 cm⁻¹). Single-crystal X-ray diffraction studies of analogous compounds reveal planar conformations stabilized by intramolecular hydrogen bonds.

Historical Development in Thiosemicarbazone Research

Thiosemicarbazones emerged in the mid-20th century as antitubercular agents, with later studies revealing their anticancer and antimicrobial potential. The incorporation of quinoline, a scaffold with established bioactivity, marked a strategic shift toward hybrid therapeutics. Early work focused on simple aryl-thiosemicarbazones, but the synergy between quinoline’s intercalative capacity and thiosemicarbazone’s metal-chelating ability spurred interest in derivatives like this compound.

Milestones in Thiosemicarbazone Evolution:

- 1950s : Identification of thiosemicarbazones as antimycobacterial agents.

- 1990s : Exploration of metal complexes for anticancer activity.

- 2010s–Present : Development of quinoline hybrids targeting antibiotic resistance and neurodegenerative diseases.

This compound epitomizes modern efforts to optimize pharmacokinetics through alkyl substituents (e.g., propyl) while retaining core bioactivity. Its design leverages quinoline’s DNA-binding affinity and thiosemicarbazone’s enzyme-inhibitory potential, positioning it as a multifaceted candidate for therapeutic development.

Properties

Molecular Formula |

C15H18N4S |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

1-propyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea |

InChI |

InChI=1S/C15H18N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h4-9H,3,10H2,1-2H3,(H2,16,19,20)/b18-11- |

InChI Key |

BBEQFLDBLUCQJA-WQRHYEAKSA-N |

Isomeric SMILES |

CCCNC(=S)N/N=C(/C)\C1=NC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Components

The reaction requires:

-

Quinoline-2-carbaldehyde : Serves as the electrophilic carbonyl component.

-

N-propylhydrazinecarbothioamide : Provides the nucleophilic hydrazine and thioamide functionalities.

-

Acid catalyst : Typically glacial acetic acid (2–5 mol%) to protonate the carbonyl oxygen and facilitate imine formation.

The general reaction proceeds as:

Mechanistic Insights

-

Protonation : Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity.

-

Nucleophilic attack : The hydrazine nitrogen attacks the carbonyl carbon, forming a hemiaminal intermediate.

-

Dehydration : Elimination of water yields the hydrazone linkage, stabilized by conjugation with the quinoline aromatic system.

Optimization of Reaction Conditions

Efficient synthesis requires careful optimization of solvent, temperature, and stoichiometry. Comparative studies from analogous systems provide critical benchmarks.

Solvent Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 70–80 | 5–6 | 65–75 | ≥95 |

| Methanol | 65–70 | 6–8 | 60–70 | 90–95 |

| Acetonitrile | 80–85 | 4–5 | 55–65 | 85–90 |

Ethanol is preferred due to its balance of polarity and boiling point, ensuring complete dissolution of reactants and efficient reflux.

Catalytic and Stoichiometric Considerations

-

Acid catalyst concentration : Yields plateau at 3–5 mol% acetic acid. Excess acid promotes side reactions (e.g., aldehyde dimerization).

-

Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazinecarbothioamide minimizes unreacted starting materials. Deviations reduce yield by 15–20%.

Industrial-Scale Production Strategies

While lab-scale synthesis uses batch reactors, industrial applications adopt continuous flow systems for enhanced reproducibility and throughput. Key parameters include:

Flow Reactor Configurations

Yield and Purity Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Average Yield | 70% | 85% |

| Purity | 95% | 98% |

| Throughput (kg/h) | 0.5 | 3.2 |

Flow systems improve yield by 15% and purity by 3%, attributed to precise temperature control and reduced exposure to oxidative environments.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Slow cooling (0.5°C/min) enhances crystal size and purity.

Analytical Techniques

-

¹H/¹³C NMR : Confirms hydrazone linkage (δ 8.3–8.5 ppm for imine proton) and quinoline aromatic protons (δ 7.5–8.8 ppm).

-

FTIR : Identifies C=S (1240 cm⁻¹) and C=N (1605 cm⁻¹) stretches.

-

X-ray diffraction : Resolves planar geometry and intermolecular hydrogen bonding (N–H⋯S).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the hydrazinecarbothioamide moiety may interact with various enzymes, inhibiting their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiosemicarbazones are highly dependent on substituents. Key analogs and their structural distinctions are summarized below:

Physicochemical Properties

- Crystal Packing: The hydroxy-methylphenyl derivative () forms inversion dimers via N–H⋯S bonds and chains through C–H⋯O interactions . The quinoline analog likely adopts a planar conformation due to π-stacking but may lack strong intermolecular hydrogen bonds compared to hydroxy-substituted analogs.

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance metal-binding efficacy .

Biological Activity

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a compound belonging to the hydrazinecarbothioamide class, characterized by its unique structure that includes a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C15H16N4S

- Molecular Weight : 284.379 g/mol

- CAS Number : 90328-68-0

Anticancer Activity

Recent studies have indicated that derivatives of hydrazinecarbothioamide exhibit promising anticancer properties. For instance, compounds similar to N-propyl derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung and colorectal cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study on related thiosemicarbazones revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Cell Line Testing : In vitro assays demonstrated that these compounds inhibited cell proliferation in a dose-dependent manner, with IC50 values in the micromolar range.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Research indicates that compounds with similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Significant |

| Escherichia coli | 12 | Moderate |

| Bacillus subtilis | 14 | Significant |

The inhibition zones suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth, contributing to their cytotoxic and antimicrobial effects.

- Oxidative Stress Induction : The generation of ROS leads to oxidative stress in cells, promoting apoptosis in cancer cells and inhibiting microbial growth.

Q & A

Q. What are the standard synthetic routes for N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide?

The compound is synthesized via multi-step condensation reactions. A common approach involves refluxing quinolin-2-yl ketone derivatives with N-propylhydrazinecarbothioamide in methanol or ethanol, catalyzed by acetic acid (5–10 mol%). Reaction conditions (temperature: 70–80°C, time: 4–6 hours) and solvent purity are critical for achieving yields >60%. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm hydrazinecarbothioamide linkage and quinoline substituents.

- FTIR for identifying thioamide (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups.

- Single-crystal X-ray diffraction to resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the key considerations for ensuring reproducibility in its synthesis?

- Use anhydrous solvents (e.g., methanol) to prevent side reactions.

- Strict control of stoichiometry (1:1 molar ratio of quinolin-2-yl ketone to hydrazinecarbothioamide).

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to avoid over-refluxing, which can degrade the product .

Advanced Research Questions

Q. How does the electronic nature of substituents on the quinoline ring affect the compound’s biological activity?

Electron-withdrawing groups (e.g., -NO₂, -Cl) at the quinoline 4-position enhance metal-chelating capacity, improving antimicrobial activity. Conversely, electron-donating groups (e.g., -OCH₃) reduce binding affinity to enzyme active sites. Structure-activity relationship (SAR) studies should compare IC₅₀ values against target enzymes (e.g., urease) using derivatives with systematic substituent variations .

Q. What crystallographic data are critical for confirming its molecular structure?

- Unit cell parameters (e.g., triclinic system with α, β, γ angles near 90°).

- Hydrogen-bonding networks (e.g., N–H···S interactions between thioamide and quinoline groups).

- Torsion angles around the ethylidene bridge, which influence conformational stability .

Q. How can contradictions in biological activity data between studies be addressed?

- Standardize assay protocols (e.g., consistent bacterial strains, incubation times).

- Validate purity (>95% by HPLC) to rule out impurities affecting results.

- Perform dose-response curves to compare potency across studies .

Q. What advanced computational methods predict interaction with biological targets?

- Molecular docking (AutoDock Vina) to simulate binding to quinoline-dependent enzymes (e.g., cytochrome P450).

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.

- Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites .

Q. How to optimize reaction conditions to improve yield and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.